molecular formula C20H20N4O2 B2643034 N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide CAS No. 1706184-34-0

N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide

Cat. No.: B2643034
CAS No.: 1706184-34-0
M. Wt: 348.406
InChI Key: NALSNDLERPTEAF-UHFFFAOYSA-N
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Description

N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is a complex organic compound that features a quinoxaline moiety linked to a piperidine ring via an oxy bridge and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce partially or fully reduced derivatives of the compound.

Mechanism of Action

The mechanism of action of N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can intercalate with DNA, inhibiting the replication of cancer cells, while the piperidine ring may interact with neurotransmitter receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The combination of the quinoxaline and piperidine moieties allows for a wide range of interactions with biological targets, making it a versatile compound for research and development .

Biological Activity

N-phenyl-4-(quinoxalin-2-yloxy)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a quinoxaline moiety, which is known to enhance its biological activity. Its structural formula can be represented as follows:

C18H20N2O2\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2

This unique structure allows for interactions with various biological targets, which is critical for its activity.

This compound exhibits its biological effects primarily through:

  • DNA Intercalation : The quinoxaline component can intercalate into DNA, disrupting replication processes in cancer cells.
  • Receptor Modulation : The piperidine ring interacts with neurotransmitter receptors, potentially influencing neurological pathways.
  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer progression and inflammation.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance:

Cell Line IC50 (µM) Reference
HCT-1161.9
MCF-72.3
COLO2050.32
H4600.89

These values indicate that the compound is highly effective against various cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections. Its efficacy against specific pathogens remains an area of active investigation.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been noted, which could lead to applications in treating inflammatory diseases.

Case Studies and Research Findings

  • In Vitro Studies : A series of in vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results consistently showed low IC50 values, indicating potent antiproliferative effects.
  • In Silico Studies : Molecular docking studies have provided insights into the binding affinities of the compound with target proteins involved in cancer progression and inflammation, further supporting its therapeutic potential.
  • Comparative Analysis : In comparative studies with established anticancer drugs like doxorubicin, this compound demonstrated comparable or superior efficacy against certain cancer cell lines .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the specific pathways modulated by this compound.
  • Clinical Trials : The initiation of clinical trials to evaluate safety and efficacy in human subjects.
  • Structure–Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and reduced side effects.

Properties

IUPAC Name

N-phenyl-4-quinoxalin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-20(22-15-6-2-1-3-7-15)24-12-10-16(11-13-24)26-19-14-21-17-8-4-5-9-18(17)23-19/h1-9,14,16H,10-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALSNDLERPTEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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